5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1240598-46-2
VCID: VC2927897
InChI: InChI=1S/C9H5BrN2O3/c10-5-4-11-8(6-2-1-3-15-6)12-7(5)9(13)14/h1-4H,(H,13,14)
SMILES: C1=COC(=C1)C2=NC=C(C(=N2)C(=O)O)Br
Molecular Formula: C9H5BrN2O3
Molecular Weight: 269.05 g/mol

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

CAS No.: 1240598-46-2

Cat. No.: VC2927897

Molecular Formula: C9H5BrN2O3

Molecular Weight: 269.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid - 1240598-46-2

Specification

CAS No. 1240598-46-2
Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
IUPAC Name 5-bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C9H5BrN2O3/c10-5-4-11-8(6-2-1-3-15-6)12-7(5)9(13)14/h1-4H,(H,13,14)
Standard InChI Key HTFJUZFDOWIVHN-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NC=C(C(=N2)C(=O)O)Br
Canonical SMILES C1=COC(=C1)C2=NC=C(C(=N2)C(=O)O)Br

Introduction

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a pyrimidine ring substituted with a bromine atom and a furan moiety, contributing to its unique chemical properties and potential applications. The compound is classified under heterocyclic compounds due to the presence of nitrogen in the pyrimidine ring.

Synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by carboxylation reactions. The reaction conditions require careful control of temperature and pH to ensure high yields and purity of the final product.

Synthesis Steps:

  • Bromination: The initial step involves the bromination of a pyrimidine derivative.

  • Carboxylation: Following bromination, the compound undergoes carboxylation to introduce the carboxylic acid group.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Analytical Techniques:

  • Infrared Spectroscopy (IR): Used to analyze functional groups.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

  • Mass Spectrometry (MS): Used for molecular weight determination.

Applications:

  • Medicinal Chemistry: Potential applications in drug development due to its unique structural attributes.

  • Material Science: Research continues into optimizing its synthesis and exploring new applications.

Research Findings and Future Directions

Research on 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is ongoing, with a focus on optimizing its synthesis and exploring new applications based on its unique structural attributes. The compound's potential in medicinal chemistry and material science is significant, given its ability to participate in various chemical reactions.

Future Research Directions:

  • Optimization of Synthesis: Improving reaction conditions to increase yield and purity.

  • Biological Activity Studies: Investigating its potential as a drug candidate through biochemical assays.

  • Material Science Applications: Exploring its use in developing new materials with unique properties.

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